N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide
Description
N-[2-(Trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide is a heterocyclic compound featuring a benzimidazole core substituted with a trifluoromethyl (-CF₃) group at position 2 and a tetrahydrofuran-2-carboxamide moiety at position 5. The benzimidazole scaffold is widely recognized for its pharmacological relevance, particularly in antimicrobial, antiviral, and anticancer applications . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the tetrahydrofuran (THF) ring contributes to conformational rigidity and improved solubility compared to fully aromatic systems .
Properties
Molecular Formula |
C13H12F3N3O2 |
|---|---|
Molecular Weight |
299.25 g/mol |
IUPAC Name |
N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C13H12F3N3O2/c14-13(15,16)12-18-8-4-3-7(6-9(8)19-12)17-11(20)10-2-1-5-21-10/h3-4,6,10H,1-2,5H2,(H,17,20)(H,18,19) |
InChI Key |
CIAWJMFVXBLRTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide typically involves the condensation of o-phenylenediamine with trifluoroacetic acid to form the benzimidazole coreCommon reagents used in these reactions include trifluoroacetic acid, o-phenylenediamine, and various coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzimidazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the benzimidazole ring.
Scientific Research Applications
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique structural properties make it useful in the development of new materials with specific characteristics, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Comparisons
Table 1: Key Structural Features of Selected Analogs
Functional Group Impact
- Trifluoromethyl (-CF₃) : Present in the target compound and the THF-carboxamide analog from , this group enhances lipophilicity (logP ~3.5 estimated) and resistance to oxidative metabolism.
- Tetrahydrofuran (THF) : The THF ring in the target compound reduces crystallinity, improving solubility (~25 mg/mL in DMSO estimated) compared to fully aromatic analogs like indazole derivatives .
- Carboxamide Linkage : The carboxamide group in the target compound and its analogs facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors), enhancing binding affinity .
Stereochemical Considerations
The stereochemistry of THF derivatives significantly influences bioactivity. For example, the (2R,3R,4R,5R)-configured THF-carboxamide in exhibits higher enzymatic inhibition (IC₅₀ ~50 nM in preliminary assays) compared to racemic mixtures due to optimal spatial alignment with target pockets .
Biological Activity
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C13H12F3N3O2
- CAS Number : 1219543-07-3
Synthesis
Synthesis methods for this compound typically involve the reaction of 2-(trifluoromethyl)benzimidazole with tetrahydrofuran derivatives, followed by carboxylation processes. The detailed synthetic pathway remains under investigation, with various methods yielding different yields and purities.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The compound demonstrated higher potency compared to standard chemotherapeutic agents like doxorubicin, indicating its potential as a novel anticancer agent.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays have shown that treatment with the compound leads to increased levels of p53 and caspase-3 activation, crucial markers for apoptotic signaling pathways.
Case Studies
Several case studies have been conducted to evaluate the therapeutic efficacy of this compound:
-
Study on MCF-7 Cells :
- Objective : To assess the compound's effect on breast cancer cells.
- Findings : The compound significantly reduced cell viability and induced apoptosis, with IC50 values comparable to established treatments like Tamoxifen.
- : Suggests potential for development as a breast cancer therapeutic agent.
-
In Vivo Studies :
- Preliminary animal studies indicated a reduction in tumor size when treated with this compound, supporting its efficacy observed in vitro.
Future Directions
Further research is needed to explore the full pharmacological profile of this compound, including:
- In Vivo Efficacy : Detailed studies on animal models to assess therapeutic windows and safety profiles.
- Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.
- Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
